Tyr-gly-gly-phe-leu-arg
Overview
Description
Tyr-gly-gly-phe-leu-arg (TGGPLAR) is an amino acid derivative that has been studied for its potential use in a variety of applications. TGGPLAR is a synthetic derivative of the amino acid tyrosine, and its structure is similar to that of tyrosine. It has been studied for its potential use in the treatment of diseases, as a dietary supplement, and for its potential applications in lab experiments.
Scientific Research Applications
Peptide Recognition by a Synthetic Receptor
Specific Scientific Field
Chemistry, specifically the study of peptide recognition by synthetic receptors .
Application Summary
This research focuses on the discovery and characterization of a dipeptide sequence that binds to the synthetic receptor cucurbit[8]uril (Q8) in neutral aqueous solution with subnanomolar affinity .
Methods of Application
The thermodynamic and structural basis for the binding of Q8 to a series of four pentapeptides was characterized by isothermal titration calorimetry, NMR spectroscopy, and X-ray crystallography .
Results or Outcomes
Submicromolar binding affinity was observed for the peptides Phe-Lys-Gly-Gly-Tyr and Tyr-Leu-Gly-Gly-Gly, whereas the corresponding sequence isomers Lys-Phe-Gly-Gly-Tyr and Leu-Tyr-Gly-Gly-Gly bound to Q8 with 1000-fold and 170-fold increases in affinity, respectively .
ACE Inhibitory Peptides
Specific Scientific Field
Biomedical science, specifically the study of angiotensin I-converting enzyme (ACE) inhibitory peptides .
Application Summary
The research investigated the ACE inhibitory activity of five wheat gluten-derived peptides, demonstrating excellent inhibitory activity against ACE .
Methods of Application
Molecular docking analyses revealed that these peptides inhibited ACE by forming multiple bonds and engaging in hydrophobic interactions with residues in the active site pockets . Molecular dynamics simulations further confirmed the formation of stable complexes between the peptides and ACE .
Results or Outcomes
The binding affinity between the peptides and ACE was primarily influenced by electrostatic and van der Waals interactions, as well as nonpolar solvation energy, indicating strong binding ability .
Biaryl Cyclization in the Synthesis of Cyclic Enkephalin Analogs
Specific Scientific Field
Chemistry and Biochemistry, specifically the study of biaryl cyclization in the synthesis of cyclic enkephalin analogs .
Application Summary
This research focuses on the synthesis of 10 cyclic, biaryl analogs of enkephalin, with Tyr or Phe residues at positions 1 and 4 . The biaryl bridges formed by side chains of the two aromatic amino acid residues are of the meta–meta, meta–para, para–meta, and para–para configuration .
Methods of Application
The peptides were synthesized according to the Miyaura borylation and Suzuki coupling methodology . Their conformational properties were studied by CD and NMR .
Results or Outcomes
The peptides were found to be folded and adopt the type IV β-turn conformation . Seven of the peptides were tested in vitro for their affinity for the µ-opioid receptor .
Anti-Aging Treatments
Specific Scientific Field
Dermatology and Cosmetology, specifically the study of topical peptide treatments with effective anti-aging results .
Application Summary
This research focuses on the use of Pentapeptide-18 (Leuphasyl ®) (Sequence: Tyr-d-Ala-Gly-Phe-Leu), which mimics the natural mechanism of enkephalins .
Methods of Application
The peptide is applied topically as part of an anti-aging skincare regimen .
Results or Outcomes
The peptide demonstrates a proven efficacy for reducing fine lines and wrinkles, moisturizing the skin, and improving its overall appearance .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)/t24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBHHEXPXBRSKB-FWEHEUNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996605 | |
Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-gly-gly-phe-leu-arg | |
CAS RN |
75106-70-6 | |
Record name | Enkephalin-leu, arg(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075106706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DYNORPHIN A 1-6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1PIQ8ZW62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.